molecular formula C10H18O2 B1310202 (Z)-8-methylnon-6-enoic acid CAS No. 21382-25-2

(Z)-8-methylnon-6-enoic acid

Cat. No. B1310202
CAS RN: 21382-25-2
M. Wt: 170.25 g/mol
InChI Key: OCALSPDXYQHUHA-ALCCZGGFSA-N
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Description

(Z)-8-methylnon-6-enoic acid, also known as (Z)-8-MNA, is a natural compound found in various plants and insects. It is a pheromone that plays a critical role in the communication and behavior of insects. This organic acid has been studied extensively due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Biodegradable Plastics Production

(Z)-8-methylnon-6-enoic acid: can be utilized in the production of biodegradable plastics , such as polylactic acid (PLA) . PLA is a bioactive polymer that has gained attention for its potential to address waste disposal issues and reduce dependence on petrochemical plastics. Its properties like transparency, tensile strength, and biodegradability make it suitable for packaging and biomedical applications .

Surface Modification of Polymers

The acid can be involved in surface modification techniques like chemical treatment, photografting, and plasma treatment. These modifications can enhance the surface properties of polymers, making them more suitable for specific applications, such as improved adhesion or altered wettability .

Biomedical Applications

In the biomedical field, (Z)-8-methylnon-6-enoic acid could be used to modify the surface of PLA for better integration with biological tissues. This includes applications in drug delivery systems, sutures, and tissue engineering scaffolds, where biocompatibility and non-toxicity are crucial .

Food and Beverage Packaging

Due to its biodegradability and barrier properties, (Z)-8-methylnon-6-enoic acid can be applied in the development of packaging materials for food and beverages. It can help in creating packaging that extends shelf life while being environmentally friendly .

Agricultural Films

Agricultural films made from bioactive compounds like (Z)-8-methylnon-6-enoic acid can contribute to sustainable farming practices. These films can be used to cover soil or greenhouses, improving crop yield and reducing the environmental impact of agriculture .

3D Printing Materials

(Z)-8-methylnon-6-enoic acid: can be a component in 3D printing materials, particularly in the production of PLA-based filaments for fused deposition modeling (FDM). This application leverages the biodegradability and thermoplastic nature of PLA for creating prototypes and functional parts .

Nanocomposite Development

The acid can be used in the synthesis of PLA nanocomposites by incorporating various nano-additives. These nanocomposites can have enhanced properties like flame retardancy, UV shielding, and antibacterial characteristics, which are valuable in multiple industrial sectors .

Renewable Resource for Chemical Synthesis

Lastly, (Z)-8-methylnon-6-enoic acid serves as a renewable resource for chemical synthesis, providing an alternative to petrochemical-derived raw materials. This application supports the development of green chemistry and sustainable industrial processes .

properties

IUPAC Name

(Z)-8-methylnon-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALSPDXYQHUHA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420772
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-methylnon-6-enoic acid

CAS RN

21382-25-2, 31467-60-4
Record name (Z)-8-methylnon-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6Z)-8-methylnon-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The obtained 8-methyl-6-nonenoic acid (isomer ratio trans:cis=29:1, 408 mg, 2.40 mmol) was again dissolved in chloroform (10 ml), and a solution of cis-2-aminocyclohexanol (249 mg, 2.16 mmol) in chloroform (5 ml) was added dropwise at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was again dissolved in chloroform (3 ml), and hexane (12 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature, and the precipitated crystals were collected by filtration. Hexane (15 ml) was added to the obtained crystal, and the mixture was washed three times with 10% aqueous citric acid solution (10 ml) and once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give trans-8-methyl-6-nonenoic acid (250 mg, 1.47 mmol, purity 98.8%, yield 35.1%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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